molecular formula C7H8N2S2 B7769059 (phenylhydrazinylidene)methanedithiol

(phenylhydrazinylidene)methanedithiol

Cat. No.: B7769059
M. Wt: 184.3 g/mol
InChI Key: AHXKSXLKMOANIS-UHFFFAOYSA-N
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Description

(Phenylhydrazinylidene)methanedithiol is a sulfur-containing organic compound characterized by a methanedithiol backbone (CH$4$S$2$) substituted with a phenylhydrazinylidene group. This structural motif combines the reactivity of dithiols with the aromatic and hydrazine-derived functional groups, making it a candidate for applications in medicinal chemistry and materials science.

Key structural features include:

  • Methanedithiol core: A simple dithiol with two sulfur atoms bonded to a central carbon, providing redox activity and metal-binding capabilities .

Properties

IUPAC Name

(phenylhydrazinylidene)methanedithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXKSXLKMOANIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN=C(S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium dichloride oxide octahydrate is typically synthesized by reacting zirconium dioxide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

ZrO2+2HCl+6H2OZrOCl28H2O\text{ZrO}_2 + 2\text{HCl} + 6\text{H}_2\text{O} \rightarrow \text{ZrOCl}_2 \cdot 8\text{H}_2\text{O} ZrO2​+2HCl+6H2​O→ZrOCl2​⋅8H2​O

Industrial Production Methods: In industrial settings, zirconium dichloride oxide octahydrate is produced on a larger scale using similar methods. The process involves the dissolution of zirconium dioxide in hydrochloric acid, followed by crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Zirconium dichloride oxide octahydrate undergoes various chemical reactions, including:

    Hydrolysis: When dissolved in water, it hydrolyzes to form zirconium hydroxide and hydrochloric acid.

    Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.

    Substitution: It can undergo substitution reactions with other halides or ligands.

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.

    Substitution: Various halides or ligands can be used as reagents under controlled conditions.

Major Products Formed:

    Hydrolysis: Zirconium hydroxide and hydrochloric acid.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

    Substitution: The products vary based on the substituting reagent.

Scientific Research Applications

Mechanism of Action

The mechanism of action of zirconium dichloride oxide octahydrate involves its ability to form complexes with various ligands. This property allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications. The molecular targets and pathways involved depend on the specific reaction or application in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) Phenylhydrazinylidene Derivatives (e.g., 1a and 2 in )
  • Structure: These compounds share the phenylhydrazinylidene moiety but differ in the backbone (e.g., alkanoic acids instead of methanedithiol).
  • Activity : Tested as sortase A inhibitors, derivatives like 5a–h (carboxylic acids) showed IC$_{50}$ values of 50–100 µM, while esters (1b–h) were less active. The phenyl substitution in the hydrazinylidene group was found to have minimal impact on activity, suggesting the carboxylic acid group is critical for binding .
  • Key Difference: The methanedithiol core in (phenylhydrazinylidene)methanedithiol may offer unique redox properties absent in alkanoic acid derivatives.
(b) N'-(Substituted Benzylidene)benzohydrazides ()
  • Structure : Benzohydrazide derivatives with benzylidene substituents.
  • Activity : These compounds exhibit antimicrobial and anticancer properties, with activity modulated by electron-withdrawing/donating groups on the benzylidene ring .
(c) Thiadiazin-Hydrazinylidene Derivatives ()
  • Structure : Feature a hydrazinylidene group attached to a thiadiazin ring.
  • Activity : Likely involved in enzyme inhibition or antimicrobial applications, though specific data are unavailable.

Functional Analogues: Dithiols and Hydrazine Derivatives

(a) Methanedithiol (CH$4$S$2$)
  • Structure : The parent dithiol without substituents.
  • Properties : Volatile, strong odor, and redox-active. Used in coordination chemistry and as a biosynthetic intermediate .
  • Comparison : The addition of the phenylhydrazinylidene group in (phenylhydrazinylidene)methanedithiol likely enhances stability and alters solubility (e.g., increased lipophilicity).
(b) Phenylhydrazine Derivatives (–10)
  • Structure : Contain a phenyl group directly bonded to hydrazine (e.g., phenylhydrazine hydrochloride).
  • Activity/Toxicity: Used in chemical synthesis but highly toxic (carcinogenic, hemolytic). Safety protocols emphasize handling precautions .
  • Comparison : The hydrazinylidene group in (phenylhydrazinylidene)methanedithiol may reduce direct toxicity compared to free phenylhydrazine, though this requires experimental validation.

Data Tables: Comparative Analysis

Compound Core Structure Key Substituent Biological Activity IC$_{50}$/Potency Reference
(Phenylhydrazinylidene)methanedithiol Methanedithiol Phenylhydrazinylidene Sortase A inhibition (predicted) Not reported
Carboxylic acids (5a–h) Alkanoic acid Phenylhydrazinylidene Sortase A inhibition 50–100 µM
N'-(Benzylidene)benzohydrazides Benzohydrazide Substituted benzylidene Antimicrobial/anticancer Varies with substituents
Methanedithiol CH$4$S$2$ None Biosynthetic intermediate N/A

Research Findings and Implications

  • Activity Trends : The presence of acidic groups (e.g., -COOH in 5a–h) enhances enzyme inhibitory activity, suggesting that (phenylhydrazinylidene)methanedithiol’s dithiol group could act as a metal-binding site or redox center for similar applications .
  • Toxicity Considerations : While phenylhydrazine derivatives are toxic, structural modifications in (phenylhydrazinylidene)methanedithiol may mitigate these risks, warranting further toxicological studies.

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